molecular formula C5H8O4 B1234538 (S)-(-)-Methylsuccinic acid CAS No. 2174-58-5

(S)-(-)-Methylsuccinic acid

Cat. No. B1234538
CAS RN: 2174-58-5
M. Wt: 132.11 g/mol
InChI Key: WXUAQHNMJWJLTG-VKHMYHEASA-N
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Description

Synthesis Analysis

The synthesis of methylsuccinic acid has been achieved through the hydrogenation of itaconic acid using skeletal Ni as a catalyst. Optimum conditions have been identified as a reaction time of 60 minutes at a temperature of 50°C, using methanol as a solvent, leading to a conversion rate of itaconic acid of 99.14%. This process highlights the efficient conversion and potential scalability of producing methylsuccinic acid for various industrial applications (Wang Ying-yin, 2014).

Molecular Structure Analysis

The molecular structures of dl-methylsuccinic acid have been determined, showing two modifications obtained by slow evaporation of aqueous solutions. These modifications indicate that the carbon atoms of the succinic acid skeletons are in one plane with the methyl groups positioned outside the planes of the carboxyl groups, suggesting interesting implications for the reactivity and interactions of this molecule in various chemical environments (Y. Schouwstra, 1973).

Chemical Reactions and Properties

The chemical reactions of N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids with active methylene compounds have been explored to produce 3-substituted N-alkoxycarbonyl tetramic acids. This reaction under basic conditions demonstrates the chemical versatility of related succinic acid derivatives and their potential for generating a wide range of organic compounds (A. Detsi, J. Markopoulos, O. Igglessi-Markopoulou, 1996).

Physical Properties Analysis

Studies on the crystallization and melting behavior of biodegradable poly(alkylene succinates) derived from succinic acid have shown an odd–even effect in the melting temperatures of these polymers. This phenomenon, along with the observed differences in crystallization rates and degrees of crystallinity, underscores the impact of molecular structure on the physical properties of materials based on methylsuccinic acid derivatives (G. Papageorgiou, D. Bikiaris, 2005).

Chemical Properties Analysis

The microbial production of branched-chain dicarboxylate 2-methylsuccinic acid showcases the potential for biotechnological production pathways. The establishment of a non-natural biosynthetic route for 2-methylsuccinic acid emphasizes the chemical properties that make it an attractive synthon for the synthesis of polymers and other applications in bioplastics and cosmetic solvents (Jian Wang et al., 2018).

Scientific Research Applications

  • Bioproduction and Applications in Polymers : (S)-(-)-Methylsuccinic acid has potential applications in the synthesis of polymers. A study by Wang et al. (2018) demonstrated a biosynthetic route for producing 2-methylsuccinic acid (2-MSA) using Escherichia coli, which could be beneficial for creating bioplastics, coatings, and cosmetic solvents (Wang et al., 2018).

  • Catalytic Conversion for Pharmaceutical Applications : A research conducted by Qianqian et al. (2015) highlighted the hydrogenation of itaconic acid to produce methylsuccinic acid, emphasizing its importance in pharmaceutical synthesis. The study also addressed the challenge of catalyst stability in acidic environments (Qianqian et al., 2015).

  • Diagnostic Use in Metabolic Disorders : Nakamura et al. (1976) developed a gas-chromatographic method for determining methylmalonic acid and other short-chain dicarboxylic acids, including methylsuccinic acid, in biological samples. This method has applications in the prenatal diagnosis of methylmalonic acidemia and in studies of isovaleric acidemia (Nakamura et al., 1976).

  • Stereoselective Synthesis : A study by Achiwa et al. (1978) discussed the asymmetric hydrogenation of itaconic acid using cationic chiral pyrrolidinephosphine–rhodium complexes. This process yielded S-(−)-methylsuccinic acid, significant for stereoselective synthesis in chemistry (Achiwa et al., 1978).

  • Enantioselective Incorporation in Biomaterials : Yokoi et al. (2017) revealed that octacalcium phosphate (OCP) can enantioselectively incorporate (S)-(-)-methylsuccinic acid into its crystal lattice. This discovery extends the concept of chiral recognition in inorganic materials and could have implications for biomaterials (Yokoi et al., 2017).

properties

IUPAC Name

(2S)-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUAQHNMJWJLTG-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331129
Record name (2S)-2-methylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

516.5 mg/mL
Record name Methylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(S)-(-)-Methylsuccinic acid

CAS RN

2174-58-5
Record name (2S)-2-methylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-Methylsuccinic Acid
Source European Chemicals Agency (ECHA)
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Record name Methylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117.5 °C
Record name Methylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Commercially available dimethyl methylsuccinate (1.57 g, 9.8 mmol) was dissolved in a 3:1 mixed solvent of tetrahydrofuran and water, and lithium hydroxide (4 g, 98 mmol) was added and stirred for 2 days at 40° C. under reflux. After completion of the reaction was confirmed by TLC, the residue was distilled under reduced pressure to afford the title compound.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 10 ml of methanol were added 1.301 g (10 m-mol) of itaconic acid, 1.4 ml (10 m-mol) of triethylamine and 8.8 mg (0.01 m-mol) of rhodium cyclooctadiene BCPM complex perchlorate ([Rh(COD)BCPM]+ClO4-). The mixture was stirred in hydrogen atmosphere at 1 atm. for 20 hours at 20° C. and the reaction mixture was concentrated under reduced pressure. To the residue was added 20 ml of an aqueous solution of 1N-NaOH and the mixture was filtered to remove insoluble matter. The filtrate was made acidic with 6N-HCl and extracted with ether. From the ethereal extract, 2-methylsuccinic acid was obtained quantitatively by distilling off the solvent. It was confirmed that the itaconic acid had been converted by 100% in view of a result of 1H-NMR. [α]D22 =-15.51° (c=2.00, EtOH)(optical yield: 91.9%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.301 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
rhodium cyclooctadiene
Quantity
8.8 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91.9%

Synthesis routes and methods III

Procedure details

In a 20 ml-volume Schlenk's tube were charged 65.0 mg (0.5 mmole) of itaconic acid and 14.91 mg (0.01 mmole) of [RuH((-)-BINAP)2 ]PF6, and 2.5 ml of tetrahydrofuran (THF) and 2.5 ml (32.7 mmole) of isopropyl alcohol were added thereto. The mixture was heated at reflux in an oil bath at 85° C. for 24 hours. The solvent was removed by distillation under reduced pressure. The residue was dissolved in 20 ml of a 1M sodium hydroxide aqueous solution and washed three times with each 10 ml portions of chloroform. The aqueous layer was adjusted to a pH of 1 with concentrated hydrochloric acid and then extracted three times with each 10 ml portions of diethyl ether. The combined ether layer was dried over magnesium sulfate, and the solvent was removed to give 47 to 60 mg of methylsuccinic acid as a white solid.
Quantity
65 mg
Type
reactant
Reaction Step One
[Compound]
Name
[RuH((-)-BINAP)2 ]PF6
Quantity
14.91 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 500 ml steel autoclave was loaded in a glove box (O2 -content less than 1 ppm) with 2.6 g (20 mmol) of itaconic acid, 150 ml of toluene, 50 ml of methanol, 2.02 g (20 mmol) of triethylamine, 36.0 mg (0.0886 mmol) of [Rh(COD)2 ]BF4, 49 mg (0.0886 mmol) of BPPM and 31.5 mg (0.0886 mmol) of tetrabutylammonium trifluoroacetate. the hydrogenation was carried out at a constant pressure of 6 bar of H2, at 30° C. and with intensive stirring. After a total hydrogenation time of 3 hours the reaction solution was evaporated and the residue was dissolved in 40 ml of 2N sodium hydroxide solution. The aqueous phase was washed with toluene, adjusted to pH 2 with conc. hydrochloric acid, saturated with NaCl and extracted with 3×100 ml of ether. The combined ether phases were dried over Na2SO4 and evaporated. There were obtained 2.4 g (92.3%) of methylsuccinic acid as white crystals. M.p. 111°-112° C. [α]D20 =-16.2° (c=5, EtOH). Optical purity 95.4%.
[Compound]
Name
steel
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
2.02 g
Type
reactant
Reaction Step Five
[Compound]
Name
[Rh(COD)2 ]BF4
Quantity
36 mg
Type
reactant
Reaction Step Six
Name
Quantity
49 mg
Type
catalyst
Reaction Step Seven
Quantity
31.5 mg
Type
catalyst
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Nine
Yield
92.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-Methylsuccinic acid
Reactant of Route 2
(S)-(-)-Methylsuccinic acid
Reactant of Route 3
(S)-(-)-Methylsuccinic acid
Reactant of Route 4
(S)-(-)-Methylsuccinic acid
Reactant of Route 5
Reactant of Route 5
(S)-(-)-Methylsuccinic acid
Reactant of Route 6
Reactant of Route 6
(S)-(-)-Methylsuccinic acid

Citations

For This Compound
156
Citations
DJ Hardick, IS Blagbrough… - Journal of the American …, 1996 - ACS Publications
Two different asymmetric hydrogenation methodologies based on gaseous hydrogen at 1 atm pressure and transfer hydrogenation from the decomposition of formic acid, in the …
Number of citations: 33 pubs.acs.org
J Rétey, WE Hull, F Snatzke, G Snatzke, U Wagner - Tetrahedron, 1979 - Elsevier
The pH-dependence of the 1 H NMR and Circular Dichroism (CD) spectra of 2-methylsuccinic acid was investigated. Both spectra undergo dramatic changes between pH 4 and 6, …
Number of citations: 10 www.sciencedirect.com
JS Bajwa, MJ Miller - The Journal of Organic Chemistry, 1983 - ACS Publications
Only a limited number of small acyclic chiral carbon fragments are available from the natural “chiral pool”. However, recent efforts directed toward the synthesis of complex natural …
Number of citations: 35 pubs.acs.org
F Sonntag, JEN Müller, P Kiefer, JA Vorholt… - Applied microbiology …, 2015 - Springer
Bio-based production of dicarboxylic acids is an emerging research field with remarkable progress during the last decades. The recently established synthesis of the ethylmalonyl-CoA …
Number of citations: 49 link.springer.com
B Zeitman, JG Lawless - Biochemical medicine, 1975 - Elsevier
Methylsuccinic acid was isolated from human urine and characterized as the R-(+)-isomer. This was accomplished by combined gas chromatography-mass spectrometry ( GC MS ) as …
Number of citations: 5 www.sciencedirect.com
HW Liu, F Xin, LM Wu, MY Huang… - Polymers for Advanced …, 2002 - Wiley Online Library
A new silica‐supported biopolymer–oxalic acid–Pt complex was prepared by a simple method. Methylcellulose (mc) reacted with oxalic acid in the presence of silica to give a complex …
Number of citations: 15 onlinelibrary.wiley.com
F Gelman, D Avnir, H Schumann, J Blum - Journal of Molecular Catalysis A …, 1999 - Elsevier
Chiral Ru–BINAP, Rh–DIOP and Rh–BPPM complexes have been physically entrapped in sol–gel matrices. The resulting materials are recyclable leach-proof catalysts for …
Number of citations: 87 www.sciencedirect.com
M Bianchi, F Piacenti, P Frediani, U Matteoli… - Journal of …, 1977 - Elsevier
The homogeneous catalytic hydrogenation of citraconic and mesaconic acids in the presence of H 4 Ru 4 (CO) 8 [(—)-DIOP] 2 gives, in addition to (—)(S)-methylsuccinic acid, a mixture …
Number of citations: 36 www.sciencedirect.com
I Ojima, T Kogure, K Achiwa - Chemistry Letters, 1978 - journal.csj.jp
ethylamine. The results are summarized in Table 1. As Table 1 shows, the amount of triethylamine added to the system exerts a si Page 1 CHEMISTRY LETTERS, pp. 567-568, 1978. …
Number of citations: 33 www.journal.csj.jp
H Nishimura, K Murayama, T Watanabe… - Chemistry and Physics …, 2009 - Elsevier
Ceriporic acids are a class of alk(en)ylitaconic acids produced by a selective lignin-degrading fungus, Ceriporiopsis subvermispora. The unique function of alkylitaconic acid is the …
Number of citations: 21 www.sciencedirect.com

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